molecular formula C5H12O3S B13955732 3-Pentanesulfonic acid CAS No. 51650-30-7

3-Pentanesulfonic acid

Cat. No.: B13955732
CAS No.: 51650-30-7
M. Wt: 152.21 g/mol
InChI Key: UNNFEYPNQVSVJX-UHFFFAOYSA-N
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Description

3-Pentanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative of pentane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the third carbon of the pentane chain. This compound is known for its use in various scientific and industrial applications, particularly in chromatography and as a surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pentanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of pentane using sulfur trioxide or oleum. The reaction typically requires controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the pentane chain.

Industrial Production Methods

In industrial settings, this compound is often produced through continuous sulfonation processes. These processes involve the use of reactors where pentane is continuously fed and reacted with sulfur trioxide. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pentanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Under specific conditions, the sulfonic acid group can be reduced to a sulfinate or thiol.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonates and sulfones.

    Reduction: Sulfinates and thiols.

    Substitution: Various substituted pentane derivatives.

Mechanism of Action

The mechanism of action of 3-Pentanesulfonic acid primarily involves its role as a surfactant and ion-pairing reagent. As a surfactant, it reduces surface tension and stabilizes emulsions by forming micelles. In chromatography, it interacts with analytes to enhance their separation and detection. The sulfonic acid group plays a crucial role in these interactions by providing ionic and polar functionalities that facilitate binding and separation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentanesulfonic acid is unique due to the position of the sulfonic acid group on the third carbon of the pentane chain. This specific positioning can influence its reactivity and interactions compared to other sulfonic acids with different chain lengths or sulfonic acid positions. Its unique structure makes it particularly useful in specific chromatographic applications and as a surfactant in various formulations.

Properties

CAS No.

51650-30-7

Molecular Formula

C5H12O3S

Molecular Weight

152.21 g/mol

IUPAC Name

pentane-3-sulfonic acid

InChI

InChI=1S/C5H12O3S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8)

InChI Key

UNNFEYPNQVSVJX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)S(=O)(=O)O

Origin of Product

United States

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